molecular formula C11H14N2O B1434686 6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane CAS No. 1779128-70-9

6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane

Cat. No.: B1434686
CAS No.: 1779128-70-9
M. Wt: 190.24 g/mol
InChI Key: CUIWBRNEURDCGL-UHFFFAOYSA-N
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Description

6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane is a spirocyclic compound featuring a pyridine ring attached to an azaspiroheptane core. This compound is of interest due to its unique structural properties, which make it a valuable candidate for various applications in scientific research and industry.

Properties

IUPAC Name

6-pyridin-2-yloxy-2-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-4-13-10(3-1)14-9-5-11(6-9)7-12-8-11/h1-4,9,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIWBRNEURDCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane typically involves the reaction of pyridine derivatives with azaspiroheptane precursors. One common method includes the use of pyridine-2-ol as a starting material, which undergoes nucleophilic substitution with a suitable azaspiroheptane derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and halides in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites of target proteins, thereby influencing their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane stands out due to its spirocyclic structure combined with a pyridine ring, which provides unique steric and electronic properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

Overview

6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a pyridine ring linked to an azaspiroheptane core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : This compound has been shown to inhibit collagen prolyl 4-hydroxylases, which are essential for collagen biosynthesis. By binding to the active sites of these enzymes, it disrupts normal cellular processes, potentially leading to cell death due to impaired mitochondrial function.
  • Cell Signaling Modulation : It influences critical signaling pathways such as the Hedgehog signaling pathway, which plays a role in cell differentiation and proliferation. This modulation can affect gene expression and cellular metabolism, highlighting its potential as a therapeutic agent in cancer and other diseases.

The compound exhibits significant biochemical properties:

  • Binding Affinity : It demonstrates specific binding interactions with biomolecules, which are crucial for its biological effects.
  • Cellular Effects : Studies indicate that it can alter cellular processes, impacting cell survival and proliferation rates.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Anticancer Activity : Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells through mitochondrial disruption.
  • Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial activity, making it a candidate for further exploration in treating infections.

Case Studies

A selection of case studies highlights the compound's biological relevance:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that this compound reduced the viability of several cancer cell lines significantly, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition Assays : Assays conducted on collagen prolyl 4-hydroxylases showed a marked decrease in enzyme activity upon treatment with this compound, confirming its role as an inhibitor.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeNotable Activity
Spiro[3.3]heptaneSaturated spirocyclicVarious bioactive compounds
6-MethylisocytosinePyrimidine derivativeMedicinal chemistry applications

The unique spirocyclic structure combined with the pyridine ring endows this compound with distinct steric and electronic properties that enhance its biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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